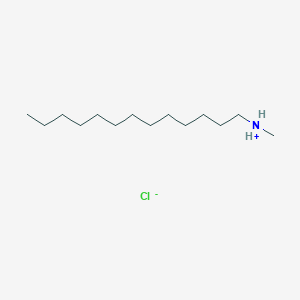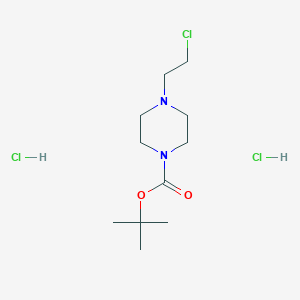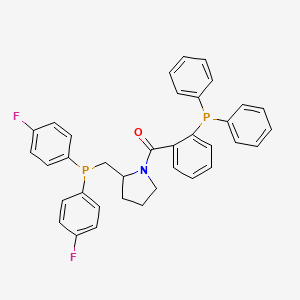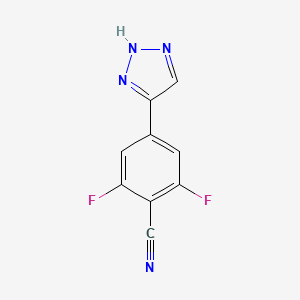
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a 1H-triazol-5-yl group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a suitable triazole precursorThis reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different triazole derivatives .
Aplicaciones Científicas De Investigación
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Other Triazole Derivatives: Compounds containing the 1,2,3-triazole or 1,2,4-triazole moiety.
Uniqueness
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is unique due to the presence of both fluorine atoms and the triazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the triazole ring provides a versatile platform for further functionalization and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H4F2N4 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(2H-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H4F2N4/c10-7-1-5(9-4-13-15-14-9)2-8(11)6(7)3-12/h1-2,4H,(H,13,14,15) |
Clave InChI |
QIOXVXNINKFYDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C#N)F)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
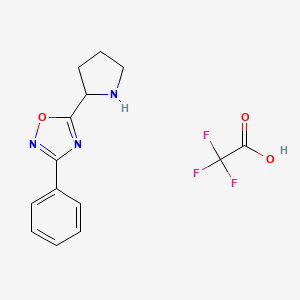
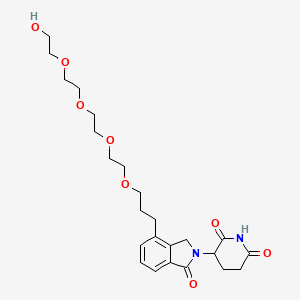
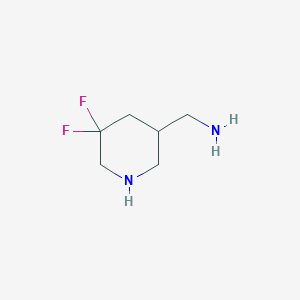

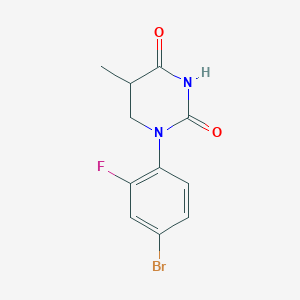

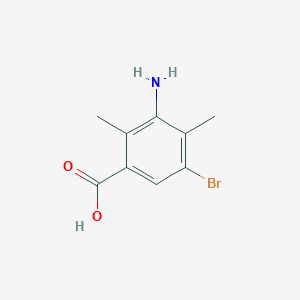
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
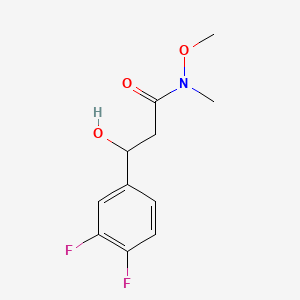
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
